7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that features a unique structure combining a quinazolinone framework with a tetrazole moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving the cyclization of specific precursors. It is commercially available from chemical suppliers and has been the subject of numerous studies focusing on its synthesis, characterization, and biological properties.
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one belongs to the class of quinazolinones, which are known for their diverse pharmacological activities. It is classified as a nitrogen-containing heterocycle, specifically a tetrazole derivative, which contributes to its unique chemical properties.
The synthesis of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the following methods:
The molecular structure of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one can be described by its molecular formula and a molecular weight of approximately 201.18 g/mol.
Property | Value |
---|---|
CAS Number | 62483-65-2 |
IUPAC Name | 7-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI | InChI=1S/C9H7N5O/c1-5-2-3-7-6(4-5)8(15)10-9-11-12-13-14(7)9/h2-4H,1H3,(H,10,11,13,15) |
InChI Key | MQFSKODFTJAWQR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N3C(=NN=N3)NC2=O |
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo several types of chemical reactions:
The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied. For instance, oxidation may yield various quinazoline derivatives while reduction could produce distinct reduced forms of the compound.
The mechanism of action of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one likely involves its interaction with specific molecular targets within biological systems.
The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it has been suggested that it may inhibit certain kinases involved in cancer signaling pathways, thereby potentially affecting tumor growth and progression .
The physical properties include:
Key chemical properties include:
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) studies have provided insights into functional groups present in the compound, confirming its structural integrity .
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one has several notable applications in scientific research:
The compound 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one exemplifies a strategic fusion of two bioactive heterocyclic systems: the tetrazole ring (a nitrogen-rich 5-membered system) and the quinazolinone moiety (a bicyclic structure with a benzodiazepine core). This hybrid architecture enables unique interactions with biological targets through:
Table 1: Molecular Properties of Key Tetrazoloquinazolinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one | 1384428-47-0 | C₁₀H₈N₄O | 200.20 | Methyl at C7; fused tetrazole-quinazolinone |
8-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one | 54013-08-0 | C₉H₇N₅O | 201.19 | Methyl at C8; isomeric scaffold |
8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one | - | C₈H₄ClN₅O | 221.61 | Chlorine substituent at C8 |
Synthetic accessibility of this scaffold is demonstrated via Vilsmeier-Haack formylation and cyclocondensation reactions, allowing regioselective introduction of substituents at C5, C7, or C8 positions [7] . The methyl group at C7 in the subject compound enhances lipophilicity (LogP ≈ 0.27), potentially improving membrane permeability compared to unsubstituted analogs [4].
The medicinal exploration of tetrazoloquinazolinones originated from:
Table 2: Historical Development Milestones
Time Period | Key Advancements | Representative Compounds | Pharmacological Focus |
---|---|---|---|
1970s–1990s | Vilsmeier-Haack routes to 2-chloroquinoline-3-carbaldehydes | 2-Chloro-3-formylquinolines | Antimicrobial precursors |
1999–2011 | Regioselective tetrazole annulation | 2-Chloro-3-(hydrazonomethyl)quinolines | Anticancer hybrids |
2012–Present | Microwave-enhanced synthesis; hybrid pharmacophores | 7-Substituted tetrazolo[1,5-a]quinazolinones | Oncology & antiviral agents |
CAS registry numbers (e.g., 1384428-47-0 for the subject compound) formalized its identity for pharmacological screening [1] .
Oncology Applications
7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one derivatives exhibit promise in oncology through:
Anti-Infective Potential
The scaffold’s nitrogen-rich architecture enables:
Table 3: Biological Activities of Select Analogues
Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
1,2,3-Triazole-quinazoline hybrids | Anti-lung cancer (H460 cells) | 7.6–164 μM | Tubulin polymerization inhibition |
{5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Anti-influenza A (H1N1) | 31 μg/mL | Viral uncoating interference |
2-Morpholinoquinoline-3-carbaldehydes | Antibacterial (S. aureus) | <10 μg/mL | DNA gyrase binding |
SAR studies confirm that electron-withdrawing groups (Cl, NO₂) at C8 enhance antibacterial activity, while C7 methyl optimizes anticancer profiles by balancing lipophilicity and target engagement [7] .
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: